Cas no 768-16-1 (5-nitrobicyclo2.2.1hept-2-ene)
5-nitrobicyclo2.2.1hept-2-ene Chemical and Physical Properties
Names and Identifiers
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- 5-Nitro-2-norbornene
- 5-Nitrobicyclo[2.2.1]hept-2-ene
- 2-nitrobicyclo<2.2.1>hept-5-ene
- 2-Nitro-bicyclo<2.2.1>hepten-(5)
- 5-Nitrobicyclo<2.2.1>hept-2-en
- 5-nitrobicyclo<2.2.1>hept-2-ene
- Bicyclo[2.2.1]hept-2-ene,5-nitro-, (1R,4R,5R)-rel-
- NSC92358
- 6-NITROBICYCLO[2.2.1]HEPT-2-ENE
- NSC-92358
- NCIOpen2_001380
- NSC-16141
- NSC16141
- DTXSID70280256
- 874-44-2
- EN300-107457
- 768-16-1
- CS-0231224
- SCHEMBL3677464
- 5-nitrobicyclo2.2.1hept-2-ene
-
- Inchi: 1S/C7H9NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
- InChI Key: DXTVIYLGTPEMKI-UHFFFAOYSA-N
- SMILES: [O-][N+](C1CC2C=CC1C2)=O
Computed Properties
- Exact Mass: 139.06300
- Monoisotopic Mass: 139.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8A^2
- XLogP3: 1.3
Experimental Properties
- Density: 1.21
- Boiling Point: 228 ºC
- Flash Point: 103 ºC
- Refractive Index: 1.545
- PSA: 45.82000
- LogP: 1.75090
5-nitrobicyclo2.2.1hept-2-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N494918-10mg |
5-nitrobicyclo[2.2.1]hept-2-ene |
768-16-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N494918-50mg |
5-nitrobicyclo[2.2.1]hept-2-ene |
768-16-1 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | N494918-100mg |
5-nitrobicyclo[2.2.1]hept-2-ene |
768-16-1 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM413948-1g |
5-Nitrobicyclo[2.2.1]hept-2-ene |
768-16-1 | 95%+ | 1g |
$989 | 2023-01-19 | |
| Enamine | EN300-107457-0.05g |
5-nitrobicyclo[2.2.1]hept-2-ene |
768-16-1 | 95% | 0.05g |
$188.0 | 2023-10-28 | |
| Enamine | EN300-107457-0.1g |
5-nitrobicyclo[2.2.1]hept-2-ene |
768-16-1 | 95% | 0.1g |
$282.0 | 2023-10-28 | |
| Enamine | EN300-107457-0.25g |
5-nitrobicyclo[2.2.1]hept-2-ene |
768-16-1 | 95% | 0.25g |
$403.0 | 2023-10-28 | |
| Enamine | EN300-107457-0.5g |
5-nitrobicyclo[2.2.1]hept-2-ene |
768-16-1 | 95% | 0.5g |
$636.0 | 2023-10-28 | |
| Enamine | EN300-107457-1.0g |
5-nitrobicyclo[2.2.1]hept-2-ene |
768-16-1 | 95% | 1g |
$813.0 | 2023-06-10 | |
| Enamine | EN300-107457-2.5g |
5-nitrobicyclo[2.2.1]hept-2-ene |
768-16-1 | 95% | 2.5g |
$1594.0 | 2023-10-28 |
5-nitrobicyclo2.2.1hept-2-ene Related Literature
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1. X-Ray crystallographic evidence for intermolecular hydrogen bonding, including a bifurcated hydrogen bond, between nitro and hydroxy groups in two 3-chloro-6-nitrobicyclo[2.2.1]heptan-2-olsJan C. A. Boeyens,Louis Denner,Joseph P. Michael J. Chem. Soc. Perkin Trans. 2 1984 1569
Additional information on 5-nitrobicyclo2.2.1hept-2-ene
5-Nitrobicyclo[2.2.1]Hept-2-Ene: A Comprehensive Overview
5-Nitrobicyclo[2.2.1]hept-2-ene (CAS No. 768-16-1) is a bicyclic compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of bicyclic nitroalkenes, which are known for their versatile reactivity and potential applications in drug design and advanced materials synthesis.
The molecular structure of 5-nitrobicyclo[2.2.1]hept-2-ene consists of a bicyclo[2.2.1] framework with a nitro group attached at the 5-position and a double bond at the 2-position of the ring system. This arrangement imparts distinctive electronic and steric properties to the molecule, making it an intriguing subject for both fundamental and applied research.
Recent studies have highlighted the importance of bicyclic nitroalkenes in various chemical transformations, particularly in the context of catalytic processes and synthetic route development. Researchers have demonstrated that 5-nitrobicyclo[2.2.1]hept-2-ene can serve as a valuable precursor for constructing complex organic molecules with high precision and efficiency.
In terms of physical properties, 5-nitrobicyclo[2.2.1]hept-2-ene exhibits a melting point of approximately 90°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate under standard conditions.
One of the most promising applications of 5-nitrobicyclo[2.2.1]hept-ene lies in its potential as a building block for drug discovery efforts targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.
Moreover, advancements in computational chemistry have enabled researchers to perform detailed quantum mechanical calculations on bicyclic nitroalkenes, providing deeper insights into their electronic structure and reactivity patterns.
Looking ahead, ongoing research into 5-nitrobicyclo[2.]hept-enes is expected to unlock new possibilities for their use in developing innovative materials with tailored properties, such as high thermal stability or enhanced mechanical strength.
In conclusion, 5-nitrobicyclo[.]hept-enes represent a fascinating class of compounds with immense potential across multiple disciplines.
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